

Industrial Preparation of Racemic 1,2-Butanediol: A Technical Guide

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Compound of Interest		
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Abstract

This technical guide provides an in-depth overview of the primary industrial methods for the preparation of racemic **1,2-Butanediol**. The document details the core chemical synthesis routes, including non-catalytic and catalytic hydration of **1,2-epoxybutane**, and touches upon its generation as a byproduct in other industrial processes. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for professionals in research, development, and manufacturing.

Introduction

Racemic **1,2-Butanediol** (also known as 1,2-butylene glycol) is a chiral diol with the chemical formula $HOCH_2(HO)CHCH_2CH_3.[1]$ It is a colorless, viscous liquid that finds applications as a solvent, a chemical intermediate in the production of polymers such as polyesters and polyurethanes, and as a potential precursor for the synthesis of α -ketobutyric acid, a building block for some amino acids.[1][2] This guide focuses on the prevalent industrial-scale manufacturing processes for producing racemic **1,2-Butanediol**.

Primary Industrial Synthesis Route: Hydration of 1,2-Epoxybutane



The dominant industrial method for synthesizing racemic **1,2-Butanediol** is the hydration of 1,2-epoxybutane (also known as 1,2-butylene oxide).[1][2] This exothermic reaction (ΔH = -93 kJ/mol) involves the ring-opening of the epoxide by water to form the vicinal diol.[2] A key consideration in this process is the suppression of the formation of polyethers, which are common byproducts. To achieve high selectivity towards **1,2-Butanediol**, a significant molar excess of water is required, typically in the range of 10 to 20-fold.[1][2] The selectivity for **1,2-Butanediol** in this process generally ranges from 70% to 92%, depending on the specific reaction conditions and the water-to-epoxide ratio.[1]

Two main approaches are employed for the industrial-scale hydration of 1,2-epoxybutane: non-catalytic (high temperature and pressure) and catalytic.

Non-Catalytic Hydration

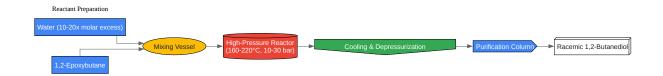
This method relies on high temperature and pressure to drive the hydration reaction without the need for a catalyst.

Experimental Protocol:

- Reactant Preparation: A mixture of 1,2-epoxybutane and deionized water is prepared with a water-to-epoxide molar ratio of 10:1 to 20:1.
- Reaction: The mixture is fed into a high-pressure reactor. The reaction is carried out at a temperature range of 160-220 °C and a pressure of 10-30 bar.[2]
- Residence Time: The reactants are maintained under these conditions for a sufficient residence time to ensure complete conversion of the 1,2-epoxybutane.
- Cooling and Depressurization: The reaction mixture is then cooled and the pressure is reduced.
- Purification: The crude product, containing 1,2-Butanediol, excess water, and polyether byproducts, is sent to a purification section.

Process Workflow for Non-Catalytic Hydration:





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Caption: Workflow for the non-catalytic hydration of 1,2-epoxybutane.

Catalytic Hydration

To reduce the energy requirements of the process, catalysts can be employed to facilitate the hydration of 1,2-epoxybutane at lower temperatures and pressures. Commonly used catalysts are strong mineral acids like sulfuric acid or, more preferably in modern industrial settings, strongly acidic ion-exchange resins.[1][2] The use of these catalysts allows the reaction to proceed at temperatures below 160 °C and at pressures only slightly above atmospheric.[1]

Experimental Protocol (using a strongly acidic ion-exchange resin):

- Catalyst Preparation: A packed bed reactor is filled with a strongly acidic ion-exchange resin (e.g., a sulfonated polystyrene-divinylbenzene copolymer like those in the Amberlyst™ series). The resin is pre-washed with deionized water.
- Reactant Preparation: A pre-mixed feed of 1,2-epoxybutane and deionized water, with a water-to-epoxide molar ratio of 10:1 to 20:1, is prepared.
- Reaction: The reactant mixture is continuously fed through the packed bed reactor at a controlled flow rate. The reaction temperature is maintained below 160 °C.
- Product Collection: The effluent from the reactor, containing 1,2-Butanediol, unreacted water, and byproducts, is collected.



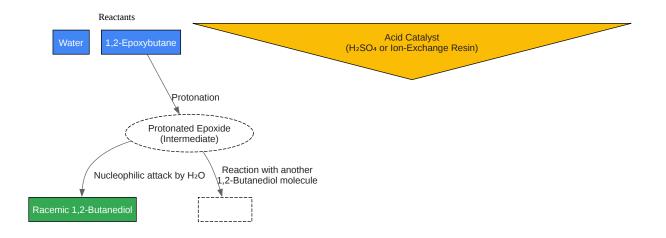


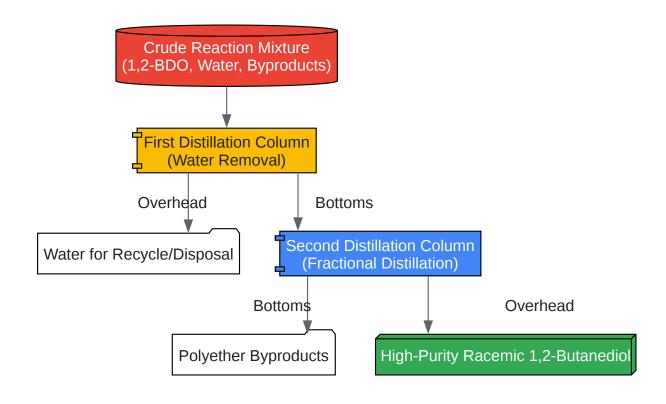


 Purification: The crude product stream undergoes a purification process to isolate the 1,2-Butanediol.

Reaction Pathway for Catalytic Hydration:









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References

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